![molecular formula C8H16N2O3 B13099371 (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate](/img/structure/B13099371.png)
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate
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Overview
Description
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a keto group on a pentanoate backbone. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-oxo-4-phenylbutanoate and dimethylamine.
Reaction Conditions: The key steps involve the formation of the amide bond and the introduction of the dimethylamino group. This can be achieved through a series of reactions including nucleophilic substitution and reductive amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Green Solvent Applications
Rhodiasolv PolarClean : One of the most significant applications of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate is as a non-toxic alternative to traditional polar aprotic solvents. Marketed under the brand name Rhodiasolv PolarClean, this compound has been recognized for its environmentally friendly properties. It has been developed to align with green chemistry principles, offering advantages such as lower toxicity and improved sustainability compared to conventional solvents .
Synthesis and Efficiency : Recent research highlights the efficient synthesis of this compound through novel single-step reactions, which significantly reduce the environmental impact associated with multi-step synthesis processes. These advancements include base-catalyzed Michael additions from readily available building blocks, leading to high purity products within a short reaction time (approximately 30 minutes) without the need for solvents .
Membrane Science : The compound's properties have also shown promise in membrane science, where it can be utilized in processes that typically require large quantities of toxic solvents. Its favorable dielectric constant and solubility parameters make it suitable for various applications in this field .
Medicinal Chemistry
Enzyme Inhibition Studies : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been investigated for its potential as an enzyme inhibitor. Studies have focused on its kinetics and interactions with specific enzymes such as mushroom tyrosinase, which is relevant in the context of skin pigmentation disorders and other therapeutic areas . The synthesis of related compounds has demonstrated promising results in inhibiting enzyme activity, indicating potential applications in drug development.
Biological Evaluations : The compound's derivatives have been evaluated for their biological activity, including antimicrobial properties and effects on various biological pathways. Such studies are crucial for understanding the therapeutic potential of these compounds and their mechanisms of action .
Comparative Analysis of Properties
To better understand the advantages of using methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a solvent compared to traditional solvents, the following table summarizes key properties:
Property | Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Traditional Solvents |
---|---|---|
Toxicity | Low | Moderate to High |
Environmental Impact | Minimal | Significant |
Synthesis Complexity | Simple single-step synthesis | Often multi-step |
Application Versatility | Broad (including membrane science) | Limited |
Recovery and Reusability | High | Variable |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate: The enantiomer of the compound with different stereochemistry.
Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate: The racemic mixture containing both (S)- and ®-enantiomers.
Methyl 2-amino-5-(methylamino)-5-oxopentanoate: A similar compound with a methylamino group instead of a dimethylamino group.
Uniqueness
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. This stereochemistry can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in research and development.
Biological Activity
(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing an overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C9H16N2O3
- IUPAC Name : this compound
Recent advancements in synthetic methodologies have enabled the efficient production of this compound through multicomponent reactions, particularly utilizing Ugi reactions and other green chemistry principles to enhance sustainability in peptide synthesis .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit notable antioxidant activity. For instance, derivatives containing the oxadiazole moiety have shown significant radical scavenging potential, which is critical in combating oxidative stress-related diseases . The antioxidant activity was evaluated using various assays such as DPPH and nitric oxide scavenging methods.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies suggest that it may help mitigate neurodegenerative processes by reducing neuronal apoptosis and oxidative damage. For example, certain derivatives have demonstrated the ability to inhibit neuronal cell death induced by oxidative stress in vitro .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Some studies report that it exhibits activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents . The mechanism of action appears to involve disrupting bacterial cell wall synthesis.
Table 1: Summary of Biological Activities
Activity Type | Methodology Used | Findings |
---|---|---|
Antioxidant | DPPH Scavenging Assay | Significant radical scavenging potential |
Neuroprotective | In vitro Neuronal Cell Culture | Reduced apoptosis and oxidative damage |
Antimicrobial | Disk Diffusion Method | Effective against multiple bacterial strains |
Relevant Research Findings
- Antioxidant Activity : A study evaluating various derivatives found that those with electron-donating groups exhibited enhanced antioxidant properties, highlighting the importance of structural modifications on biological activity .
- Neuroprotection : In a controlled experiment, this compound derivatives were shown to significantly reduce markers of oxidative stress in neuronal cultures, suggesting a protective role against neurodegeneration .
- Antimicrobial Efficacy : A recent investigation demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents against bacterial infections .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5-(dimethylamino)-5-oxopentanoate |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)7(11)5-4-6(9)8(12)13-3/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
ISUXQMGYPFMDAZ-LURJTMIESA-N |
Isomeric SMILES |
CN(C)C(=O)CC[C@@H](C(=O)OC)N |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)OC)N |
Origin of Product |
United States |
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